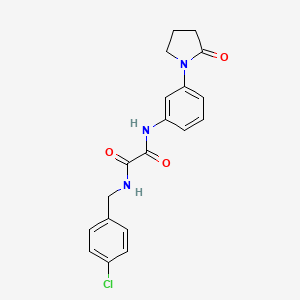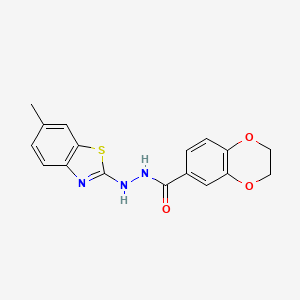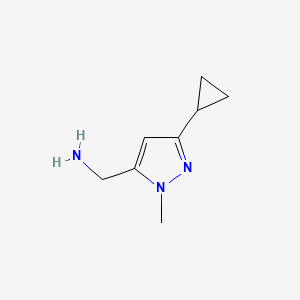![molecular formula C18H19F3N2O3S B2832396 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine CAS No. 612042-19-0](/img/structure/B2832396.png)
1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine is a chemical compound that is widely used in scientific research. It is a piperazine-based compound that has gained popularity due to its diverse range of applications.
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
Research has shown the synthesis of a new sulfonated side-chain grafting unit for use in proton exchange membranes (PEMs) for fuel cell applications. These membranes, made by copolymerization of poly(arylene ether sulfone) containing a methoxy group, exhibit high proton conductivity, making them suitable for use in fuel cells. The study highlights the potential of such compounds in enhancing fuel cell efficiency through improved membrane materials (Kim, Robertson, & Guiver, 2008).
Cytotoxic Activities Against Cancer Cell Lines
Another area of application involves the synthesis of benzhydrylpiperazine derivatives, including compounds similar to 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine, which have been screened for in vitro cytotoxic activities against various cancer cell lines. These studies suggest the potential of such compounds in developing new anticancer therapies (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).
Adenosine A2B Receptor Antagonists
Research into adenosine A2B receptor antagonists has led to the development of sulfonamide structures using a novel method for the preparation of sulfonamides. These compounds, including those related to this compound, have shown significant potency at A2B receptors, suggesting applications in the treatment of conditions mediated by this receptor (Yan, Bertarelli, Hayallah, Meyer, Klotz, & Müller, 2006).
Antioxidant and Cytotoxic Agents
Compounds based on chrysin-sulfonylpiperazine, similar in structure to this compound, have been synthesized and investigated for their antioxidant potential and cytotoxic efficacies. These compounds exhibit better antioxidant and anticancer efficacies than their precursors, indicating their potential use in medical applications (Patel, Mistry, Syed, Parekh, & Shin, 2019).
Anti-inflammatory and Analgesic Activities
Research has also explored the synthesis of amidine and hydrazone derivatives, showcasing their anti-inflammatory and analgesic activities. Such studies indicate the potential therapeutic applications of compounds including or related to this compound in managing pain and inflammation (Sondhi, Dinodia, & Kumar, 2006).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHWJIKHVTITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)
![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)



![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)

